Sabinene

Anti-inflammatory Monoterpene NO scavenging

Sabinene (CAS 3387-41-5, molecular formula C10H16, molecular weight 136.23) is a naturally occurring bicyclic monoterpene hydrocarbon found in a variety of essential oils, including those from Juniperus, Cannabis, and various Apiaceae species. It is characterized by a distinctive thujane skeleton and exhibits documented antifungal, anti-inflammatory, and insecticidal properties in validated in vitro assays.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 3387-41-5
Cat. No. B1680474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSabinene
CAS3387-41-5
Synonymssabinene
sabinene, (1R)-isome
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC(C)C12CCC(=C)C1C2
InChIInChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3
InChIKeyNDVASEGYNIMXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sabinene (CAS 3387-41-5): A Bicyclic Monoterpene with Verified Biological Activity and Analytical Specification for Scientific Procurement


Sabinene (CAS 3387-41-5, molecular formula C10H16, molecular weight 136.23) is a naturally occurring bicyclic monoterpene hydrocarbon found in a variety of essential oils, including those from Juniperus, Cannabis, and various Apiaceae species [1]. It is characterized by a distinctive thujane skeleton and exhibits documented antifungal, anti-inflammatory, and insecticidal properties in validated in vitro assays [2][3]. The compound is commercially available as a neat liquid, with analytical standards offering GC purities of ≥98.5% for quantitative applications . This evidence guide focuses exclusively on quantifiable differentiation relative to structurally or functionally analogous monoterpenes, including myrcene, β-pinene, germacrene-D, and linalool, to inform scientifically grounded procurement decisions.

Why Sabinene Cannot Be Interchanged with Other Monoterpenes: Structural and Functional Differentiation for Scientific Selection


While numerous C10H16 monoterpene isomers exist (e.g., myrcene, limonene, α-pinene, β-pinene), substitution of sabinene with these in-class compounds is not scientifically valid due to quantifiable differences in biological potency, target specificity, and stereochemical composition. As demonstrated in the evidence below, sabinene exhibits superior nitric oxide (NO) scavenging activity compared to myrcene in LPS-stimulated macrophages [1], displays distinct larvicidal potency against Anopheles stephensi that differs by up to 2.1-fold from other monoterpenes [2], and is commercially available with defined enantiomeric purity (e.g., (+)-sabinene at 96–99% ee), whereas many generic monoterpene standards lack this specification [3]. These quantifiable disparities directly impact experimental reproducibility and outcome validity, making informed procurement essential.

Quantitative Differentiation of Sabinene: Head-to-Head Comparative Data for Scientific Procurement Decisions


Sabinene Demonstrates Superior Nitric Oxide (NO) Scavenging Activity Relative to Myrcene in LPS-Stimulated Macrophages

In a direct comparative study assessing anti-inflammatory potential, sabinene exhibited significantly greater inhibition of nitric oxide (NO) production than myrcene in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages [1]. While both compounds showed significant activity, sabinene was identified as the most active compound tested among the essential oil constituents, with a superior NO scavenging potential compared to myrcene [1].

Anti-inflammatory Monoterpene NO scavenging

Sabinene Exhibits Intermediate Larvicidal Potency (LC50 19.67–25.01 ppm) Against Three Mosquito Species, Differentiating from β-Pinene and Germacrene-D

A comprehensive larvicidal study directly compared five pure monoterpene constituents from Clausena anisata essential oil against three major mosquito vectors [1]. Sabinene displayed LC50 values ranging from 19.67 to 25.01 ppm across Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. Its potency was intermediate among the tested compounds, being less potent than estragole (LC50 11.01–14.01 ppm) and germacrene-D (LC50 16.95–21.28 ppm), but more potent than β-pinene (LC50 23.17–32.23 ppm) and linalool (LC50 35.17–42.28 ppm) [1].

Larvicidal Mosquito control Vector biology

Sabinene Demonstrates Broad-Spectrum Antifungal Activity with MIC Values of 0.16–5 μL/mL Against Candida, Trichophyton, and Aspergillus Species

In vitro antifungal susceptibility testing revealed that sabinene inhibits the growth of multiple pathogenic fungi, with minimum inhibitory concentrations (MICs) ranging from 0.16 to 5 μL/mL [1]. The compound was active against several species of Candida, Trichophyton, and Aspergillus. This broad-spectrum activity distinguishes sabinene from other monoterpenes that may exhibit narrower or weaker antifungal profiles, though direct comparative MIC data for all fungal species against each monoterpene are not available within the same study [1].

Antifungal MIC Monoterpene

Sabinene Analytical Standards Offer High Purity (GC ≥98.5%) for Reliable Quantification in Chromatographic Applications

Commercial sabinene analytical standards are provided with a purity specification of ≥98.5% as determined by gas chromatography (GC) . This high level of purity, verified by absolute w/w assay, ensures accurate quantitative titration and minimizes interference from related monoterpene impurities that may co-elute in complex essential oil analyses . In comparison, some related monoterpene standards (e.g., α-phellandrene) are offered at lower purity levels (e.g., 85%), which can compromise analytical precision .

Analytical standard GC purity Quality control

Validated Application Scenarios for Sabinene Based on Quantitative Evidence


Anti-Inflammatory Mechanistic Studies: Prioritizing Sabinene for NO-Mediated Pathway Investigation

Based on the direct head-to-head evidence showing sabinene's superior NO scavenging activity compared to myrcene in LPS-stimulated macrophages [1], researchers investigating the modulation of nitric oxide synthase (iNOS) expression or downstream inflammatory signaling cascades should prioritize sabinene as the lead monoterpene probe. Its distinct potency advantage reduces the likelihood of false-negative results due to insufficient compound activity at non-cytotoxic concentrations. The documented safety profile in keratinocyte and epithelial cell viability assays further supports its use in cellular models [1].

Mosquito Larvicide Development: Sabinene as an Intermediate-Potency Benchmark Compound

The larvicidal activity data, which positions sabinene with LC50 values between 19.67 and 25.01 ppm against three major mosquito species [2], establishes a clear application niche. For vector control programs screening novel essential oils or synthetic analogs, sabinene serves as an ideal intermediate-potency benchmark compound. Its 1.2-fold greater potency than β-pinene and 1.8-fold greater potency than linalool provides a quantifiable baseline for structure-activity relationship (SAR) studies [2]. Procurement of high-purity sabinene is essential for generating reproducible LC50 curves in these assays.

Antifungal Drug Discovery: Sabinene as a Broad-Spectrum Monoterpene Hit

The documented MIC range of 0.16–5 μL/mL against Candida, Trichophyton, and Aspergillus species [1] supports the use of sabinene as a starting point for antifungal drug discovery programs. Its activity across multiple fungal genera, including clinically relevant Candida species, distinguishes it from more narrowly active monoterpenes. Researchers engaged in screening natural product libraries for novel antifungal scaffolds should include sabinene as a positive control or reference compound, given its established potency and commercial availability as a well-characterized analytical standard .

Analytical Method Development and Essential Oil Authentication

For analytical chemists developing GC-MS or HPLC methods for the authentication and quantification of essential oils (e.g., Juniperus, Cannabis, Thymus species), sabinene analytical standards with GC purity ≥98.5% are critical for accurate calibration. The high purity, combined with the availability of enantiomerically enriched (+)-sabinene (96–99% ee) [3], allows for precise chiral analysis and chemotaxonomic differentiation. This is particularly relevant for quality control in the flavor, fragrance, and botanical supplement industries, where substitution with lower-purity monoterpene standards would introduce unacceptable quantitative error.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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